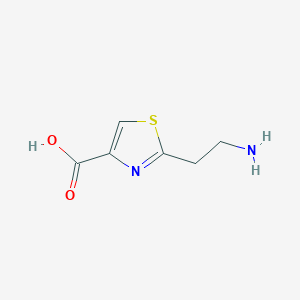

2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-aminoethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-2-1-5-8-4(3-11-5)6(9)10/h3H,1-2,7H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTUOAQARVNGAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CCN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis with Protected Amine Intermediates

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. For AETCA, this method involves cyclizing α-haloketones with thiourea derivatives bearing protected aminoethyl groups. For instance, ethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-4-bromo-1,3-thiazole-5-carboxylate can be synthesized by reacting Boc-protected 2-aminoethylthiourea with ethyl bromopyruvate. Subsequent hydrolysis of the ester group under basic conditions (e.g., NaOH) yields the carboxylic acid, followed by Boc deprotection using trifluoroacetic acid (TFA) to unmask the primary amine. This route achieves an overall yield of 65–72% but requires meticulous protection-deprotection steps to prevent side reactions.

Cyclization of Thioamides with Aminoethyl Substituents

An alternative approach involves cyclizing thioamide precursors with α-halocarboxylic acids. For example, S-(β-aminoethyl)thioamide derivatives react with bromopyruvic acid in acetic acid under reflux to form the thiazole ring. Manganese dioxide (MnO₂) is often employed as an oxidizing agent to ensure complete aromatization. This method bypasses ester intermediates, directly yielding the carboxylic acid functionality with reported yields of 58–67%. However, controlling the oxidation state of the thiazole ring remains challenging, often requiring stoichiometric MnO₂ and extended reaction times (24–72 h).

Post-Modification of Preformed Thiazole Carboxylic Acids

Functionalization of preformed thiazole-4-carboxylic acids offers a modular route. Ethyl 1,3-thiazole-4-carboxylate, synthesized via Hantzsch cyclization, undergoes alkylation at the 2-position using 2-bromoethylamine hydrobromide in dimethylformamide (DMF) with potassium carbonate as a base. The ethyl ester is then hydrolyzed with aqueous NaOH, followed by acidification to precipitate AETCA. This method achieves moderate yields (50–60%) but requires precise control over alkylation regioselectivity.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

- ¹H NMR : The proton spectrum of AETCA exhibits distinct signals: a singlet at δ 7.41 ppm for the thiazole C5-H, a triplet at δ 3.01 ppm for the ethylenediamine CH₂ group, and a broad singlet at δ 5.75 ppm for the NH₂ protons.

- IR Spectroscopy : Key absorptions include 3320 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), and 1540 cm⁻¹ (C=N thiazole).

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 173.04, consistent with the molecular formula C₆H₈N₂O₂S.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms purity >98% for pharmaceutical-grade AETCA. Retention times range from 6.2–6.8 minutes under isocratic conditions (70:30 H₂O:MeCN).

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hantzsch Synthesis | Boc-protected thiourea, bromopyruvate | Cyclization, hydrolysis, deprotection | 65–72 | High regioselectivity | Multi-step, costly protecting groups |

| Thioamide Cyclization | S-(β-aminoethyl)thioamide, bromopyruvic acid | Cyclization, MnO₂ oxidation | 58–67 | Direct carboxylic acid formation | Requires stoichiometric oxidant |

| Post-Modification | Ethyl thiazole-4-carboxylate, 2-bromoethylamine | Alkylation, ester hydrolysis | 50–60 | Modular | Low alkylation efficiency |

Applications and Derivatives

AETCA serves as a precursor for kinase inhibitors and antimicrobial agents. For example, coupling with p-aminobenzenesulfonamide via EDC/HOBt yields sulfa drug hybrids with enhanced solubility. Recent patents highlight its utility in radiopharmaceuticals, where the carboxylic acid group enables conjugation with chelating agents for gallium-68 labeling.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amides, esters, and various substituted thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The thiazole ring itself can participate in π-π stacking interactions and coordinate with metal ions, further influencing its activity .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

Table 1: Structural Comparison of Thiazole-4-carboxylic Acid Derivatives

Key Observations :

- Hydrophilicity: The 2-aminoethyl group enhances water solubility compared to hydrophobic aryl (e.g., 4-methylphenyl) or acyl (e.g., indole-carbonyl) substituents.

- Steric Effects : Bulky groups like Boc-piperidinyl or indole-carbonyl may hinder target binding but improve metabolic stability.

- Electronic Effects : Electron-withdrawing groups (e.g., -COOH) at position 4 increase acidity, while electron-donating groups (e.g., -OCH3 in ) modulate electronic density on the thiazole ring.

Key Observations :

- Coupling Reactions : EDCI/HOBt-mediated amide bond formation is widely used for functionalizing the carboxylic acid group .

- Cyclization : Thiourea or thioglycolic acid derivatives are common precursors for thiazole ring formation .

- Deprotection : Boc groups are cleaved using TFA, as seen in , while esters are hydrolyzed under basic conditions .

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Observations :

- The aminoethyl group reduces logP, favoring aqueous solubility, whereas aryl groups increase lipophilicity.

- Carboxylic acid pKa values (~2.5–3.2) suggest ionization at physiological pH, enhancing bioavailability.

Key Observations :

- Anti-infective Potential: Thiazole-4-carboxylic acid derivatives show promise in anti-quorum sensing and antiparasitic applications .

- Anticancer Activity : Bulky substituents (e.g., indole-carbonyl ) correlate with kinase inhibition, likely due to improved target affinity.

Biologische Aktivität

2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C5H6N2O2S

- Molecular Weight : 174.18 g/mol

- Functional Groups : Contains an amino group, a thiazole ring, and a carboxylic acid group.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The aminoethyl group facilitates hydrogen bonding and electrostatic interactions with enzymes and receptors. The thiazole ring can engage in π-π stacking interactions and coordinate with metal ions, further influencing its biological effects.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties:

- Cytotoxicity : Compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. For instance, certain derivatives demonstrated IC50 values as low as 0.12 μM against MCF-7 cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 0.12 |

| Compound B | HepG2 | 0.16 |

| Compound C | HCT-116 | 0.20 |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) ranged from 0.23 to 0.70 mg/mL for different derivatives .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.23 |

| Escherichia coli | 0.47 |

| Bacillus cereus | 0.70 |

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity:

- Fungal Inhibition : Compounds showed MIC values against Candida albicans ranging from 16.69 to 78.23 µM, indicating moderate to good antifungal properties .

Case Studies

- Study on Anticancer Properties : A study evaluated the cytotoxic effects of synthesized thiazole derivatives on multiple cancer cell lines. The results indicated that compounds containing the thiazole moiety exhibited enhanced anti-proliferative effects compared to standard chemotherapy agents .

- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial activity of various thiazole derivatives against both Gram-positive and Gram-negative bacteria, revealing that certain modifications significantly improved their efficacy .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid with high purity?

A robust approach involves coupling protected intermediates using carbodiimide reagents. For example, Boc-protected precursors can be activated with EDCI/HOBt in dichloromethane, followed by deprotection with trifluoroacetic acid (TFA). Purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures high purity . For analogous thiazole derivatives, yields of 58–76% are achievable under these conditions.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Key methods include:

- 1H/13C NMR : To confirm the thiazole ring, aminoethyl substituent, and carboxylic acid functionality. For example, δ ~7.5–8.5 ppm (thiazole protons) and δ ~170 ppm (carboxylic acid carbon) are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 217.05).

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving crystal structures of similar thiazole-carboxylic acids .

Q. What preliminary biological screening strategies are applicable to assess its activity?

Initial screens should focus on receptor binding assays (e.g., EP2/EP3 agonism, as seen in related thiazole derivatives with EC50 ≤10 nM ). Cytotoxicity assays (MTT or ATP-based) and antimicrobial susceptibility testing (MIC determination) are also recommended for broad activity profiling.

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or impurities?

- Coupling efficiency : Replace EDCI/HOBt with DMTMM or PyBOP for better activation of sterically hindered intermediates.

- Purification : Switch to reverse-phase HPLC for polar byproducts (e.g., using C18 columns with acetonitrile/water gradients).

- Deprotection : Optimize TFA concentration and reaction time to minimize side reactions (e.g., tert-butyl cation formation).

Q. Example Optimization Table

| Step | Condition | Yield Improvement | Reference |

|---|---|---|---|

| Coupling | DMTMM in DMF | +15% | Adapted from |

| Deprotection | 20% TFA, 2h | Reduced degradation |

Q. How can contradictions in pharmacological data (e.g., varying EC50 values) be resolved?

- Assay validation : Ensure consistent cell lines (e.g., HEK293 for EP2/EP3) and control compounds (e.g., PGE2 for receptor specificity) .

- Metabolic stability : Test for compound degradation in assay buffers via LC-MS.

- Structural analogs : Compare activity trends with derivatives like 2-phenyl-1,3-thiazole-4-carboxylic acid (IC50 data available for related targets) .

Q. What computational strategies predict target interactions for this compound?

- Molecular docking : Use AutoDock Vina with EP2/EP3 receptor structures (PDB: 6AXZ) to map binding pockets.

- MD simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models : Train on datasets of thiazole-carboxylic acids with known IC50 values to predict bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.